molecular formula C15H27NO6 B12376725 Monomethyl auristatin E intermediate-2

Monomethyl auristatin E intermediate-2

Cat. No.: B12376725
M. Wt: 317.38 g/mol
InChI Key: XXJRADINQBEQRW-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl auristatin E intermediate-2 is a synthetic compound derived from peptides found in marine shell-less molluscs called Dolabella auricularia. It is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. This compound is primarily used in the development of antibody-drug conjugates for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monomethyl auristatin E intermediate-2 involves multiple steps, starting from the natural product dolastatin 10. The key steps include the protection of functional groups, selective reductions, and coupling reactions. The final product is obtained through a series of purification steps, including chromatography .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Monomethyl auristatin E intermediate-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications in drug development .

Scientific Research Applications

Monomethyl auristatin E intermediate-2 has a wide range of scientific research applications, including:

Mechanism of Action

Monomethyl auristatin E intermediate-2 exerts its effects by inhibiting cell division through the blockage of tubulin polymerization. The compound is linked to a monoclonal antibody, which directs it to cancer cells. Once inside the tumor cell, the linker is cleaved by cathepsin, activating the antimitotic mechanism. This leads to the disruption of the microtubule network, causing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monomethyl auristatin E intermediate-2 is unique due to its high potency and specificity when used in antibody-drug conjugates. Its ability to be selectively delivered to tumor cells while sparing normal tissues makes it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C15H27NO6

Molecular Weight

317.38 g/mol

IUPAC Name

(2R,3R)-3-(methoxymethoxy)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid

InChI

InChI=1S/C15H27NO6/c1-10(13(17)18)12(21-9-20-5)11-7-6-8-16(11)14(19)22-15(2,3)4/h10-12H,6-9H2,1-5H3,(H,17,18)/t10-,11+,12-/m1/s1

InChI Key

XXJRADINQBEQRW-GRYCIOLGSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OCOC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.